Methyl3-phenoxycyclobutane-1-carboxylate
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Overview
Description
Methyl 3-phenoxycyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a phenoxy group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-phenoxycyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenol with cyclobutanone in the presence of a base to form 3-phenoxycyclobutanone. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods: On an industrial scale, the production of methyl 3-phenoxycyclobutane-1-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-phenoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Methyl 3-phenoxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-phenoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The cyclobutane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Methyl 3-phenylcyclobutane-1-carboxylate: Lacks the phenoxy group, resulting in different chemical reactivity and biological activity.
Methyl 3-methoxycyclobutane-1-carboxylate: Contains a methoxy group instead of a phenoxy group, leading to variations in polarity and solubility.
Uniqueness: Methyl 3-phenoxycyclobutane-1-carboxylate is unique due to the presence of both a cyclobutane ring and a phenoxy group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of methyl 3-phenoxycyclobutane-1-carboxylate, researchers can better utilize this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-phenoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)9-7-11(8-9)15-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
InChI Key |
BUSNDWOCKHNDNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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